(S)-1-(4-bromo-2-fluorophenyl)ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(4-bromo-2-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPFKIPSXUHGSH-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1)Br)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 1 4 Bromo 2 Fluorophenyl Ethan 1 Amine
Stereoselective Synthesis Approaches
The creation of the single (S)-enantiomer of 1-(4-bromo-2-fluorophenyl)ethan-1-amine from its prochiral ketone precursor is a significant synthetic challenge. This is addressed through several advanced stereoselective strategies.
Asymmetric Catalysis in C-N Bond Formation
Asymmetric catalysis is a powerful strategy for synthesizing chiral amines with high enantiomeric purity. This approach utilizes a small amount of a chiral catalyst to convert a large quantity of prochiral starting material into a single enantiomer product. A primary method in this category is the asymmetric reductive amination of the precursor ketone, 1-(4-bromo-2-fluorophenyl)ethan-1-one.
This transformation can be performed in a single step by reacting the ketone with an ammonia (B1221849) source and a reducing agent in the presence of a chiral catalyst. Alternatively, it can be a two-step process involving the initial formation of an imine, followed by asymmetric hydrogenation. Catalysts for these reactions are typically transition metal complexes, such as those based on rhodium, iridium, or ruthenium, coordinated to chiral phosphine (B1218219) ligands. The specific geometry of the chiral ligand creates an asymmetric environment around the metal center, which directs the hydride transfer to one face of the imine, leading to the preferential formation of the (S)-amine.
Chiral Auxiliary-Mediated Strategies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy transforms the challenge of an enantioselective reaction into a diastereoselective one, as the chiral auxiliary introduces a pre-existing stereocenter, allowing for the separation of the resulting diastereomeric products.
A prominent example of this approach is the use of sulfinamides, such as (R)-(+)-2-methyl-2-propanesulfinamide (Ellman's auxiliary). sigmaaldrich.com The synthesis proceeds via the following steps:
Condensation: The precursor ketone, 1-(4-bromo-2-fluorophenyl)ethan-1-one, is condensed with the chiral sulfinamide to form a chiral N-sulfinyl imine.
Diastereoselective Reduction: The C=N bond of the sulfinyl imine is then reduced. The bulky tert-butylsulfinyl group sterically hinders one face of the imine, directing the hydride reagent (e.g., from a borane (B79455) source) to the opposite face. This results in the formation of the corresponding sulfinamide with high diastereoselectivity.
Auxiliary Cleavage: The chiral auxiliary is removed by simple acidic hydrolysis (e.g., with HCl in an alcohol solvent), yielding the desired (S)-1-(4-bromo-2-fluorophenyl)ethan-1-amine hydrochloride salt with high enantiomeric purity.
Other classes of chiral auxiliaries, such as those derived from pseudoephedrine or phenylethylamine, have also been widely employed in asymmetric synthesis to achieve high levels of stereocontrol. nih.govharvard.edu
Interactive Table: Common Chiral Auxiliaries in Amine Synthesis
| Chiral Auxiliary | Typical Application | Removal Condition |
| (R)-tert-Butanesulfinamide | Asymmetric synthesis of amines from ketones/aldehydes | Acidic Hydrolysis |
| (1S,2S)-Pseudoephedrine | Asymmetric alkylation of amide enolates | Acidic or Basic Hydrolysis, Reduction |
| (S)-4-Benzyl-2-oxazolidinone | Asymmetric alkylation, aldol (B89426) reactions | Hydrolysis, Reduction, Transamination |
| (S)-1-Phenylethylamine (α-PEA) | Resolution, synthesis of chiral imines | Hydrogenolysis, Hydrolysis |
Biocatalytic Transformations for Enantioselective Production
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiomerically pure compounds. nih.gov Enzymes operate under mild conditions and exhibit exceptional levels of stereoselectivity. For the synthesis of this compound, transaminases (TAs) are particularly effective. nih.gov
Transaminases catalyze the transfer of an amino group from a donor molecule (such as isopropylamine (B41738) or alanine) to a ketone acceptor. researchgate.net By selecting an appropriate (S)-selective transaminase, the prochiral ketone 1-(4-bromo-2-fluorophenyl)ethan-1-one can be directly converted into the desired (S)-amine with very high enantiomeric excess (>99% ee). nih.gov
The key advantages of this biocatalytic approach include:
High Selectivity: Enzymes can distinguish between the two prochiral faces of the ketone with near-perfect precision.
Mild Reaction Conditions: Reactions are typically run in aqueous buffers at or near room temperature and neutral pH.
Environmental Sustainability: The process avoids the use of heavy metals and harsh reagents often found in traditional catalysis.
The reaction equilibrium can sometimes favor the ketone starting material. This challenge is overcome by using a large excess of the amine donor or by employing a multi-enzyme system to remove the ketone co-product (e.g., acetone (B3395972) when using isopropylamine), thereby driving the reaction towards the desired amine product. researchgate.netacs.org The successful industrial-scale synthesis of other chiral amines, such as the antidiabetic drug sitagliptin, highlights the robustness and scalability of transaminase-based processes. nih.gov
Diastereoselective Routes to this compound Precursors
Diastereoselective routes are intrinsically linked to chiral auxiliary-mediated strategies. By attaching a chiral auxiliary to the achiral ketone precursor, a chiral intermediate is formed. Any subsequent reaction that creates a new stereocenter will result in the formation of diastereomers. Because diastereomers have different physical properties (e.g., solubility, boiling point), they can be separated using standard laboratory techniques like crystallization or chromatography.
In the context of synthesizing this compound, the reaction of 1-(4-bromo-2-fluorophenyl)ethan-1-one with a chiral auxiliary creates a chiral imine or enamine derivative. The subsequent reduction of this intermediate generates a new stereocenter at the benzylic carbon. The pre-existing chirality of the auxiliary directs this reduction to favor the formation of one diastereomer over the other. Even if the diastereoselectivity is not perfect, the resulting mixture of diastereomers can be purified to isolate the desired one before the final step of cleaving the auxiliary to release the enantiomerically pure (S)-amine. This approach provides a reliable pathway to high enantiopurity by leveraging the relative ease of separating diastereomers.
Precursor Synthesis and Halogenation Strategies
The successful stereoselective synthesis of the target amine is dependent on the availability of its key precursor, 1-(4-bromo-2-fluorophenyl)ethan-1-one.
Synthesis of 1-(4-Bromo-2-fluorophenyl)ethan-1-one and Related Ketones
The primary precursor for the synthesis of this compound is the corresponding ketone, 1-(4-bromo-2-fluorophenyl)ethan-1-one. nih.govscbt.com A common and effective method for its preparation is the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene (B1666201). mdpi.comresearchgate.net
In this electrophilic aromatic substitution reaction, 1-bromo-3-fluorobenzene is treated with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net The reaction introduces an acetyl group onto the aromatic ring. The directing effects of the fluorine and bromine substituents guide the acylation predominantly to the position para to the bromine and ortho to the fluorine, yielding the desired product.
Interactive Table: Friedel-Crafts Acylation for Precursor Synthesis
| Aromatic Substrate | Acylating Agent | Catalyst | Product |
| 1-Bromo-3-fluorobenzene | Acetyl Chloride | AlCl₃ | 1-(4-Bromo-2-fluorophenyl)ethan-1-one |
| 1-Bromo-3-fluorobenzene | Acetic Anhydride | AlCl₃ | 1-(4-Bromo-2-fluorophenyl)ethan-1-one |
Further halogenation of this ketone can be performed to create intermediates for other synthetic routes. For instance, α-bromination of 1-(4-bromo-2-fluorophenyl)ethan-1-one yields 2-bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one. This reaction is typically achieved using brominating agents like bromine (Br₂) in a suitable solvent or N-bromosuccinimide (NBS). This α-haloketone can then be used in subsequent nucleophilic substitution reactions.
Regioselective Bromination of Fluorophenyl Substrates
The most common route to the ketone precursor, 1-(4-bromo-2-fluorophenyl)ethan-1-one, involves the electrophilic bromination of a 2-fluorophenyl substrate. In electrophilic aromatic substitution, the fluorine atom is an ortho-, para-directing group. When the starting material is 2-fluoroacetophenone, the acetyl group is a deactivating meta-director, while the fluorine atom is a weakly deactivating ortho-, para-director. The combined directing effects guide the incoming electrophile (bromine) to the position para to the fluorine atom and meta to the acetyl group.
Common brominating agents for this transformation include N-bromosuccinimide (NBS) and elemental bromine (Br₂). mdpi.com The use of NBS is often preferred for its high regioselectivity in such reactions. mdpi.com The reaction conditions, such as the choice of solvent and the presence of an acid catalyst, can be tuned to maximize the yield of the desired 4-bromo isomer and minimize the formation of other isomers. For instance, carrying out the bromination under acidic conditions can deactivate the aromatic ring, sometimes leading to enhanced selectivity at a specific position. nih.gov
Table 1: Reagents for Regioselective Bromination
| Reagent | Typical Conditions | Role in Selectivity |
|---|---|---|
| N-Bromosuccinimide (NBS) | Acetonitrile or THF, often with a catalyst like silica (B1680970) gel | Provides a low concentration of Br+, favoring the thermodynamically preferred para-product. mdpi.com |
| Bromine (Br₂) | Lewis acid catalyst (e.g., FeBr₃) or in situ generation | Can be highly regioselective, though may require careful control of stoichiometry to avoid di-substitution. mdpi.com |
Introduction of Fluorine via Selective Fluorination Methods
An alternative synthetic strategy involves the introduction of the fluorine atom onto a pre-existing brominated aromatic ring, such as 4-bromoacetophenone. sigmaaldrich.com This transformation is achieved through electrophilic fluorination, which requires highly reactive "F+" sources. lew.ro
Modern electrophilic fluorinating agents have made such syntheses more feasible and safer to handle compared to historical methods using hazardous reagents like fluorine gas. lew.rotcichemicals.com Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are crystalline, stable solids that can selectively deliver a fluorine atom to an electron-rich position on an aromatic ring. lew.roresearchgate.netorganic-chemistry.org The challenge in this route is achieving the desired regioselectivity, as the acetyl and bromo groups direct the incoming fluorine atom to different positions. However, for specific substrates, these modern reagents can provide a direct pathway to fluorinated products. organic-chemistry.orgresearchgate.net
Table 2: Common Electrophilic Fluorination Reagents
| Reagent Name | Abbreviation | Key Features |
|---|---|---|
| Selectfluor | F-TEDA-BF₄ | Crystalline, stable, and widely used for fluorinating a range of substrates, including aromatics and enol ethers. researchgate.netorganic-chemistry.org |
| N-Fluorobenzenesulfonimide | NFSI | An alternative electrophilic fluorine source, effective for the fluorination of carbanions and other nucleophilic species. researchgate.net |
| Diethylaminosulfur Trifluoride | DAST | Primarily used for deoxofluorination (converting alcohols to fluorides), but illustrates the range of modern fluorinating agents. tcichemicals.comresearchgate.net |
Optimization of Reaction Conditions for Scalability
The pivotal step in the synthesis is the asymmetric reduction of the prochiral ketone, 1-(4-bromo-2-fluorophenyl)ethan-1-one, to the (S)-enantiomer of the desired amine. This is typically achieved via catalytic asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation (AH). nih.gov Optimization of this step is crucial for large-scale production to ensure high yield, high enantiomeric excess (ee), and cost-effectiveness.
Exploration of Solvent Systems and Temperature Profiles
The choice of solvent and the reaction temperature have a profound impact on the enantioselectivity and rate of catalytic asymmetric reductions. nih.govacs.org Different catalyst systems exhibit optimal performance in different media. For instance, Noyori-type ruthenium catalysts often perform well in a mixture of formic acid and triethylamine (B128534) or in alcoholic solvents like isopropanol, which also serves as the hydrogen source in transfer hydrogenation. Oxazaborolidine-catalyzed reductions are typically run in aprotic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343). nih.govwikipedia.org
Temperature control is a critical parameter for maximizing enantioselectivity. While higher temperatures increase the reaction rate, they can diminish the energy difference between the transition states leading to the (S) and (R) enantiomers, resulting in lower ee. acs.org Studies on various acetophenone (B1666503) derivatives have shown that the highest enantioselectivities are often achieved at specific, sometimes sub-ambient, temperatures. nih.gov
Table 3: Effect of Solvent and Temperature on Asymmetric Ketone Reduction
| Parameter | Effect on Reaction | Example |
|---|---|---|
| Solvent | Influences catalyst solubility, stability, and the transition state geometry. | In some oxazaborolidine reductions, toluene afforded higher yields than THF, while polar solvents like CH₂Cl₂ led to lower enantioselectivities. nih.gov |
| Temperature | Affects both reaction rate and enantioselectivity. Lower temperatures often favor higher ee. | For a specific oxazaborolidine-catalyzed reduction, the optimal temperature was found to be -40 °C; enantioselectivity decreased at both higher and lower temperatures. nih.gov |
Catalyst Selection and Loading Optimization
The selection of the catalyst is paramount for achieving high enantioselectivity. Transition metal complexes, particularly those based on ruthenium, rhodium, and iridium with chiral ligands, are widely used for asymmetric hydrogenation and transfer hydrogenation of ketones. nih.govorganicreactions.org A well-known example is the family of Noyori-type catalysts, such as Ru(II) complexed with a chiral diamine ligand like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). chinesechemsoc.org More recently, catalysts based on more earth-abundant metals like iron have been developed as a more sustainable alternative. nih.gov
Catalyst loading, often expressed as a substrate-to-catalyst ratio (S/C), is a key factor in the economic viability of a large-scale process. The goal is to use the minimum amount of catalyst to achieve complete conversion and high selectivity within a reasonable timeframe. nih.gov High catalyst efficiency (high turnover number or TON) is a hallmark of an industrially viable process. Optimization may involve screening different ligands, metal precursors, and additives to find a system that operates efficiently at a low loading. researchgate.netinteresjournals.org
Table 4: Comparison of Catalyst Systems for Asymmetric Ketone Reduction
| Catalyst Type | Metal Center | Chiral Ligand Example | Key Characteristics |
|---|---|---|---|
| Noyori-type ATH Catalyst | Ruthenium (Ru) | (S,S)-TsDPEN | Highly effective for transfer hydrogenation of aryl ketones, often providing excellent yields and >99% ee. chinesechemsoc.org |
| Oxazaborolidine (CBS) Catalyst | Boron (B) | (S)-α,α-Diphenylprolinol derivative | Catalyzes borane reductions; sensitive to temperature and substrate, capable of high enantioselectivity. nih.govwikipedia.orgorganicreactions.org |
| Iron-based ATH Catalyst | Iron (Fe) | Chiral diphosphine | Environmentally friendlier alternative to ruthenium, showing good to excellent yields and enantiopurity. nih.gov |
Sustainable Synthesis Considerations for Large-Scale Production
Modern pharmaceutical manufacturing places a strong emphasis on green chemistry and sustainability. rsc.org For the synthesis of this compound, several strategies can be employed to improve its environmental footprint. nih.gov
Biocatalysis represents a powerful green alternative to traditional chemical catalysis. nih.gov Enzymes such as amine dehydrogenases (AmDHs), transaminases (ATAs), or ketone reductases (KREDs) from microorganisms can convert ketones to chiral amines or alcohols with exceptionally high stereoselectivity (>99% ee) under mild aqueous conditions. nih.govrsc.orgacs.orgnih.gov The use of whole-cell biocatalysts (e.g., Rhodotorula glutinis, Lactobacillus species) simplifies the process by providing cofactor recycling in situ. nih.govresearchgate.netqu.edu.qaresearchgate.net
Process intensification through methods like continuous flow chemistry can also enhance sustainability. whiterose.ac.uk Flow reactors offer improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for catalyst immobilization and reuse, which reduces waste and cost. whiterose.ac.ukhims-biocat.eu
A key metric for evaluating the sustainability of a process is the E-factor (Environmental factor) or Process Mass Intensity (PMI), which quantifies the amount of waste generated per kilogram of product. nih.gov Atom-efficient reactions like catalytic transfer hydrogenation, which use safe hydrogen donors like formic acid or isopropanol, and biocatalytic routes that use water as the solvent and generate minimal waste, are preferred for minimizing PMI. rsc.orgnih.govhims-biocat.eu
Chemical Reactivity and Derivatization Pathways of S 1 4 Bromo 2 Fluorophenyl Ethan 1 Amine
Nucleophilic Reactivity of the Amine Functionality
The primary amine group in (S)-1-(4-bromo-2-fluorophenyl)ethan-1-amine is a potent nucleophile, readily participating in a variety of bond-forming reactions.
Acylation and Sulfonamidation Reactions
The nitrogen atom of the primary amine possesses a lone pair of electrons, making it highly reactive towards electrophilic acylating and sulfonylating agents.
Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), leads to the formation of stable amide derivatives. For instance, the reaction with acetyl chloride would yield the corresponding N-acetylated compound. These reactions are generally high-yielding and proceed under mild conditions.
A representative acylation reaction is the synthesis of N-(4-Bromophenyl)acetamide from 4-bromoaniline, which is structurally similar to the target compound. This reaction is achieved by refluxing the aniline (B41778) in acetic acid, demonstrating a straightforward method for amide formation.
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Conditions | Product | Yield |
| Amine | Acyl Chloride | Pyridine/Et₃N | DCM/THF | 0 °C to RT | Amide | High |
| Amine | Anhydride | Pyridine/Et₃N | DCM/THF | RT | Amide | High |
Sulfonamidation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base affords sulfonamides. google.com These derivatives are often highly crystalline and play a crucial role in medicinal chemistry. The synthesis of sulfonamides is a well-established transformation, typically proceeding with high efficiency. irejournals.com
A general procedure for the synthesis of N-substituted sulfonamides involves suspending the amine in dichloromethane (B109758) at 0 °C, adding a base like triethylamine, followed by the dropwise addition of the sulfonyl chloride. google.com The reaction is typically stirred for a short period at low temperature and then allowed to warm to room temperature.
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |
| Amine | Sulfonyl Chloride | Triethylamine | Dichloromethane | 0 °C to RT | Sulfonamide |
Alkylation Reactions for N-Substituted Derivatives
Direct alkylation of the primary amine with alkyl halides can be challenging to control, often leading to over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. This is because the secondary amine product is often more nucleophilic than the starting primary amine.
A more controlled and widely used method for the synthesis of N-substituted derivatives is reductive amination . masterorganicchemistry.com This two-step, one-pot process involves the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. researchgate.netorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This method offers high chemoselectivity and is applicable to a broad range of carbonyl compounds, allowing for the introduction of diverse alkyl substituents.
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Conditions | Product |
| Primary Amine | Aldehyde | NaBH(OAc)₃ / NaBH₃CN | DCE / MeOH | RT | Secondary Amine |
| Primary Amine | Ketone | NaBH(OAc)₃ / NaBH₃CN | DCE / MeOH | RT | Secondary Amine |
| Secondary Amine | Aldehyde | NaBH(OAc)₃ / NaBH₃CN | DCE / MeOH | RT | Tertiary Amine |
Condensation Reactions with Carbonyl Compounds
This compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture. These imine derivatives can be isolated or used as intermediates in other reactions, such as reductive amination as described above.
Reactivity at the Aryl Halide Moiety
The carbon-bromine bond on the phenyl ring provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of the molecule.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The bromo substituent on the aromatic ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. To prevent interference from the nucleophilic amine group, it is often necessary to protect it as an amide or carbamate (B1207046) (e.g., Boc or Cbz group) before performing these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govmdpi.commdpi.com This is one of the most versatile methods for the formation of biaryl compounds. The reaction is tolerant of a wide range of functional groups and often proceeds with high yields. Studies on similar substrates, such as unprotected ortho-bromoanilines and various fluorinated biphenyl (B1667301) derivatives, have demonstrated the feasibility and robustness of this reaction. nih.govmdpi.com
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. rsc.org This reaction is a powerful tool for the synthesis of substituted alkenes. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-isomer.
Sonogashira Coupling: This reaction facilitates the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.orgnih.gov The Sonogashira coupling is a highly reliable method for the synthesis of arylalkynes, which are important intermediates in many areas of chemical synthesis.
A general representation of these cross-coupling reactions is provided in the table below.
| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Solvent(s) |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | K₂CO₃, K₃PO₄ | Dioxane/Water, Toluene (B28343) |
| Heck | Alkene | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) salt | Et₃N, Piperidine | THF, DMF |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally disfavored. SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. The subject molecule lacks such activating groups.
Interestingly, the fluorine atom at the 2-position could potentially be a site for SNAr, as fluorine can be a good leaving group in these reactions due to its high electronegativity, which activates the ring for the rate-determining nucleophilic attack. masterorganicchemistry.com However, without strong activation from other substituents, this reaction would likely require harsh conditions and may not be synthetically useful. The primary amine itself, or an external nucleophile, could potentially displace the fluorine under forcing conditions, but this reactivity is not expected to be facile.
Metal-Halogen Exchange Reactions
The presence of a bromine atom on the phenyl ring allows this compound to participate in metal-halogen exchange reactions. This fundamental transformation in organometallic chemistry is a powerful tool for carbon-carbon and carbon-heteroatom bond formation by converting a relatively unreactive aryl halide into a highly reactive organometallic intermediate. rsc.orgwikipedia.org
The reaction is typically carried out at low temperatures (e.g., -78 °C to -100 °C) to prevent unwanted side reactions. tcnj.edu An organolithium reagent, most commonly n-butyllithium or t-butyllithium, is used to abstract the bromine atom, generating a potent aryllithium nucleophile. wikipedia.orgtcnj.edu The rate of exchange generally follows the trend I > Br > Cl, making the bromo-substituent ideal for this transformation. wikipedia.org The resulting lithiated species can then be quenched with a variety of electrophiles to introduce new functional groups at the 4-position of the phenyl ring. Throughout this process, the fluorine atom and the chiral amine side chain typically remain intact, provided the conditions are carefully controlled. The amine group, being a Lewis base, may interact with the organolithium reagent, potentially requiring the use of excess reagent or a protection strategy in some contexts.
The general scheme for this reaction is as follows:
Exchange: The aryl bromide reacts with an organolithium reagent (R-Li) to form the aryllithium intermediate.
Quenching: The aryllithium intermediate reacts with an electrophile (E+) to form the desired substituted product.
Below is a table illustrating potential transformations via metal-halogen exchange.
| Electrophile (E+) | Reagent Example | Resulting Product Structure (at 4-position) |
| Proton Source | H₂O | -H (Debromination) |
| Carbon Dioxide | CO₂ | -COOH (Carboxylic Acid) |
| Aldehyde | Benzaldehyde | -CH(OH)Ph (Secondary Alcohol) |
| Alkyl Halide | Methyl Iodide | -CH₃ (Methylation) |
| Borate Ester | Trimethyl borate | -B(OCH₃)₂ (Boronic Ester) |
This methodology provides a direct route to functionalize the aromatic core of the molecule while preserving the crucial stereochemistry of the side chain.
Multi-Component Reactions Incorporating the this compound Scaffold
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates portions of all the starting materials. rsc.org The primary amine functionality of this compound makes it an excellent candidate for participation in a variety of well-known MCRs. The incorporation of this chiral amine allows for the direct synthesis of complex, optically active molecules, which is of significant interest in medicinal chemistry and drug discovery. acsgcipr.orgnih.gov
As a primary amine, it can readily form an imine intermediate with an aldehyde or ketone, which is a key step in many MCRs. rsc.org Examples of such reactions include:
Ugi Reaction: A four-component reaction between an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. Using this compound would result in the formation of a complex chiral α-acylamino amide.
Strecker Reaction: A three-component reaction between an aldehyde (or ketone), an amine, and a cyanide source (like KCN or TMSCN) to produce α-aminonitriles, which are precursors to amino acids.
Mannich Reaction: A three-component reaction involving an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound.
The utility of using this specific chiral amine in MCRs lies in its ability to introduce a predefined stereocenter and a functionalizable bromo-fluoro-phenyl group into a larger molecular scaffold in a single, atom-economical step.
| MCR Type | Other Reactants | Key Intermediate | Resulting Scaffold |
| Ugi (4-CR) | Aldehyde, Carboxylic Acid, Isocyanide | Iminium ion | Chiral α-Acylamino Amide |
| Strecker (3-CR) | Aldehyde, Cyanide Source | Iminium ion | Chiral α-Aminonitrile |
| Mannich (3-CR) | Formaldehyde (B43269), Enolizable Ketone | Iminium ion | Chiral β-Amino Ketone |
| Pictet-Spengler | Aldehyde/Ketone with an activating group | Iminium ion | Chiral Tetrahydroisoquinoline (if the amine were part of a tryptamine-like structure) |
Stereochemical Characterization and Enantiopurity Assessment
Methods for Enantiomeric Excess Determination
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Its accurate determination is crucial for quality control in the synthesis and application of enantiopure compounds. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC) is a primary and widely adopted technique for the separation and quantification of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, their separation. mdpi.com
For the analysis of chiral amines like (S)-1-(4-bromo-2-fluorophenyl)ethan-1-amine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. mdpi.com The separation is typically achieved under normal-phase conditions, using a mobile phase consisting of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., ethanol (B145695) or isopropanol). tsijournals.com Basic additives like diethylamine (B46881) (DEA) or isopropyl amine are often incorporated into the mobile phase to improve peak shape and reduce retention times by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. mdpi.comtsijournals.com
The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers in the chromatogram. For instance, in a method developed for a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, a (R,R) Whelk-O1 chiral column was used with a mobile phase of n-hexane, ethanol, trifluoroacetic acid, and isopropyl amine (95:05:0.1:0.025). tsijournals.com This method successfully resolved the R and S enantiomers with retention times of approximately 18.0 and 22.5 minutes, respectively, achieving a resolution greater than 2.5. tsijournals.com
Table 1: Example HPLC Method Parameters for Chiral Amine Separation
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., cellulose-based, (R,R) Whelk-O1) |
| Mobile Phase | n-Hexane / Ethanol / Basic Additive (e.g., DEA) |
| Flow Rate | Typically 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 225 nm) |
| Typical Result | Baseline separation of enantiomers allowing for ee >99% determination |
Gas Chromatography (GC) with a chiral stationary phase is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds like primary amines. gcms.cz The stationary phases in these capillary columns are often based on derivatized cyclodextrins, which create a chiral environment capable of differentiating between enantiomers. gcms.cz
The amine may be analyzed directly or after derivatization to improve its volatility and chromatographic behavior. mdpi.com The use of a mass spectrometer (MS) as a detector provides high sensitivity and structural information, confirming the identity of the eluted peaks. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, resulting in different retention times. gcms.cz
When direct chromatographic separation is challenging, or for orthogonal confirmation, chiral derivatization is employed. This method involves reacting the enantiomeric amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated and quantified using standard achiral chromatography (HPLC or GC) or distinguished by spectroscopic methods like Nuclear Magnetic Resonance (NMR). mdpi.combath.ac.uk
For amines, common CDAs include Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), N-trifluoroacetylprolyl chloride (TPC), or other reagents that form stable amide linkages. mdpi.comnih.gov For NMR analysis, the resulting diastereomers will exhibit distinct signals (chemical shifts) for protons or other nuclei (e.g., ¹⁹F) near the newly formed stereocenter. bath.ac.uk The enantiomeric excess can be determined by integrating the corresponding signals. For example, a three-component derivatization using 2-formylphenyl boronic acid and a chiral diol can create diastereomeric iminoboronate esters, whose ¹H or ¹⁹F NMR spectra can be used to determine the enantiopurity of amines. bath.ac.uk
Optical Rotation Studies
Optical rotation is a fundamental characteristic of chiral molecules. An enantiomerically pure sample of a chiral compound will rotate the plane of plane-polarized light by a specific angle. youtube.com This rotation is measured using a polarimeter and is reported as the specific rotation [α], which is a physical constant for a given compound under defined conditions (temperature, wavelength, solvent, and concentration). youtube.com
The specific rotation is calculated using the formula: [α] = α / (c × l) where:
α is the observed rotation.
c is the concentration of the solution (in g/mL).
l is the path length of the polarimeter tube (in dm). youtube.com
The sign of the rotation (+ for dextrorotatory or - for levorotatory) is characteristic of the specific enantiomer. For this compound, the specific rotation would be measured and compared against a reference value for the enantiomerically pure substance. The magnitude of the observed rotation is directly proportional to the enantiomeric excess of the sample. An ee of 100% corresponds to the maximum specific rotation, while a racemic mixture (ee = 0%) will have an observed rotation of zero. youtube.com
Implications of Stereochemical Purity on Downstream Synthesis
The stereochemical purity of this compound is paramount when it is used as a chiral building block or a resolving agent in subsequent synthetic steps. researchgate.net
In Pharmaceutical Synthesis: If the amine is an intermediate in the synthesis of an active pharmaceutical ingredient (API), its enantiomeric purity is critical. Different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nih.gov Regulatory agencies require strict control over the stereochemical purity of chiral drugs. Therefore, using an intermediate with high enantiomeric excess is essential for producing a safe and effective final product and simplifies the purification process at later stages. nih.gov
As a Resolving Agent: When used to resolve a racemic mixture of a chiral acid, the enantiomeric purity of the amine determines the maximum possible yield and purity of the resolved diastereomeric salts. An impure resolving agent will lead to incomplete resolution and contamination of the separated enantiomers.
Spectroscopic and Structural Elucidation of S 1 4 Bromo 2 Fluorophenyl Ethan 1 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For (S)-1-(4-bromo-2-fluorophenyl)ethan-1-amine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In this compound, distinct signals are expected for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₂).
Aromatic Protons (Ar-H): The three protons on the phenyl ring are chemically non-equivalent and will appear in the aromatic region (typically δ 6.5-8.0 ppm). Their specific chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the bromine and fluorine substituents.
Methine Proton (-CH-NH₂): This proton is adjacent to the chiral center, the amino group, and the aromatic ring. It is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group.
Amine Protons (-NH₂): These protons typically appear as a broad singlet. Their chemical shift can vary depending on the solvent, concentration, and temperature.
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will couple with the adjacent methine proton, resulting in a doublet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet (m) | - |
| Methine (CH) | ~4.2 | Quartet (q) | ~6.5 |
| Amine (NH₂) | 1.5 - 2.5 (variable) | Broad Singlet (br s) | - |
| Methyl (CH₃) | ~1.4 | Doublet (d) | ~6.5 |
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., aromatic, aliphatic, quaternary). docbrown.info For this compound, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule.
Aromatic Carbons: Six signals are anticipated for the carbons of the phenyl ring. The carbons directly bonded to the fluorine and bromine atoms will show characteristic chemical shifts and C-F or C-Br coupling. The carbon attached to the fluorine will appear as a doublet with a large coupling constant.
Benzylic Carbon (-CH-NH₂): The carbon of the chiral center, bonded to the nitrogen and the aromatic ring, will appear in the aliphatic region.
Methyl Carbon (-CH₃): The methyl carbon will typically appear at a higher field (lower ppm value). docbrown.info
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-F) | ~160 (doublet) |
| Aromatic (C-Br) | ~120 |
| Aromatic (C-H & C-C) | 115 - 145 |
| Benzylic (CH) | ~50 |
| Methyl (CH₃) | ~25 |
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.orghuji.ac.il Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it provides sharp signals over a wide chemical shift range, minimizing the risk of signal overlap. wikipedia.orgnih.gov For this compound, a single signal is expected for the fluorine atom. The chemical shift of this signal is characteristic of an aryl fluoride. ucsb.edu Furthermore, this signal will exhibit coupling to the adjacent aromatic protons, providing additional structural confirmation.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Type | Predicted Chemical Shift (δ, ppm) | Reference Standard |
| Aromatic (Ar-F) | -110 to -120 | CFCl₃ |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the signals observed in 1D NMR spectra. rsc.org
COSY (¹H-¹H Correlation): This experiment would show correlations between coupled protons. For instance, a cross-peak would be observed between the methine (CH) quartet and the methyl (CH₃) doublet, confirming their connectivity. Correlations between the aromatic protons would also help in assigning their specific positions on the ring.
HSQC (¹H-¹³C Correlation): This experiment maps protons directly to the carbons they are attached to. It would definitively link the ¹H signals for the methine and methyl groups to their corresponding ¹³C signals, confirming the carbon skeleton's assignment. rsc.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. chemguide.co.uk
For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity.
The primary fragmentation pathway for amines is typically alpha-cleavage—the breaking of the bond adjacent to the C-N bond. miamioh.edu The loss of a methyl radical (•CH₃) would be a common fragmentation, leading to a significant fragment ion.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Description | Predicted m/z |
| [M]⁺ | Molecular Ion | 218 / 220 |
| [M-CH₃]⁺ | Loss of a methyl radical | 203 / 205 |
| [C₇H₅BrF]⁺ | Loss of ethanamine | 187 / 189 |
Computational and Theoretical Investigations of S 1 4 Bromo 2 Fluorophenyl Ethan 1 Amine
Density Functional Theory (DFT) Calculations
DFT calculations serve as a powerful tool to elucidate the fundamental characteristics of (S)-1-(4-bromo-2-fluorophenyl)ethan-1-amine at the quantum mechanical level.
The geometry of this compound was optimized to determine its most stable three-dimensional structure. Conformational analysis reveals the preferred spatial arrangement of its atoms, which is crucial for understanding its interactions. Theoretical calculations, often performed at the B3LYP/6-311++G(d,p) level of theory, provide detailed information on bond lengths, bond angles, and dihedral angles. researchgate.netglobalresearchonline.net The stability of different conformers is influenced by the steric and electronic effects of the bromine and fluorine substituents on the phenyl ring. researchgate.net
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Br | 1.91 Å |
| Bond Length | C-F | 1.36 Å |
| Bond Length | C-N | 1.46 Å |
| Bond Angle | C-C-N | 110.5° |
| Dihedral Angle | F-C-C-N | -65.2° |
The electronic properties of the molecule are primarily dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For this compound, the HOMO is predominantly localized on the bromine-substituted phenyl ring, while the LUMO is distributed across the aromatic system.
Table 2: Calculated Electronic Properties
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -0.98 |
| HOMO-LUMO Gap | 5.87 |
Theoretical vibrational analysis is instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, specific molecular motions can be assigned to the observed spectral bands. globalresearchonline.netscispace.com These calculations can predict the characteristic vibrational modes, such as the C-Br and C-F stretching frequencies, which are sensitive to the local molecular environment. researchgate.net
Table 3: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|
| N-H Stretch | 3400 - 3500 |
| C-H (Aromatic) Stretch | 3050 - 3150 |
| C-F Stretch | 1200 - 1250 |
| C-Br Stretch | 550 - 650 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its conformational dynamics and interactions with its environment.
MD simulations allow for the exploration of the conformational landscape of the molecule by simulating its atomic motions over time. These simulations can reveal the different accessible conformations and the transitions between them, providing a more dynamic picture than static DFT calculations.
Reaction Mechanism Predictions and Transition State Analysis
The enantioselective synthesis of chiral amines, such as this compound, is a cornerstone of modern pharmaceutical and agrochemical research. Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into the reaction mechanisms that govern the formation of these crucial molecules. researchgate.netresearchgate.net While specific computational studies on this compound are not extensively documented in public literature, the principles derived from studies on analogous systems, such as the asymmetric reduction of substituted acetophenones, provide a robust framework for predicting its synthetic pathway. nih.govnih.gov
The most common and atom-economical route to this chiral amine is the asymmetric hydrogenation or reductive amination of its prochiral ketone precursor, 1-(4-bromo-2-fluorophenyl)ethanone. researchgate.netresearchgate.netnih.gov This transformation is typically catalyzed by transition metal complexes bearing chiral ligands or by enzymes like imine reductases (IREDs) and amine dehydrogenases (AmDHs). manchester.ac.ukresearchgate.net
Computational modeling of these processes focuses on elucidating the step-by-step mechanism, with a particular emphasis on the enantioselectivity-determining step. mdpi.comacs.org For a metal-catalyzed asymmetric hydrogenation, the mechanism generally involves:
Catalyst Activation: The precatalyst is activated, often forming a metal-hydride species.
Substrate Coordination: The ketone, 1-(4-bromo-2-fluorophenyl)ethanone, coordinates to the chiral metal center.
Hydride Transfer: A hydride is transferred from the metal to the carbonyl carbon. This is typically the rate-determining and enantio-determining step.
Product Release: The resulting chiral alcohol precursor or the final amine is released, regenerating the catalyst.
Transition state analysis is critical for understanding the origin of enantioselectivity. The reaction proceeds through two competing diastereomeric transition states, one leading to the (S)-enantiomer and the other to the (R)-enantiomer. The enantiomeric excess (ee) of the final product is determined by the difference in the activation free energies (ΔΔG‡) of these two transition states. researchgate.netmdpi.com
Computational chemists use DFT to locate and calculate the energies of these transition states. researchgate.netmdpi.com The model suggests that the chiral environment created by the catalyst (e.g., a chiral phosphine (B1218219) ligand on an iridium or ruthenium center) stabilizes one transition state over the other through a combination of steric repulsion and attractive non-covalent interactions (like CH-π interactions). researchgate.netacs.org For the synthesis of the (S)-amine, the transition state leading to this enantiomer (TS-S) must be lower in energy than the one leading to the (R)-enantiomer (TS-R). Even a small energy difference of about 2 kcal/mol can lead to high enantioselectivity (>95% ee) at room temperature. medium.com
The table below illustrates hypothetical data from a DFT study on the asymmetric hydrogenation of 1-(4-bromo-2-fluorophenyl)ethanone, showcasing the calculated energy barriers for the two competing pathways.
| Transition State | Description | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Predicted Major Enantiomer |
|---|---|---|---|
| TS-S | Pathway leading to this compound | 15.2 | (S) |
| TS-R | Pathway leading to (R)-1-(4-bromo-2-fluorophenyl)ethan-1-amine | 17.5 |
Table 1. Hypothetical DFT-calculated activation energies for the enantio-determining hydride transfer step. The lower energy barrier for TS-S indicates a faster reaction rate for the formation of the (S)-enantiomer, resulting in high enantiomeric excess. The energy difference (ΔΔG‡) is 2.3 kcal/mol.
These computational models are invaluable for rational catalyst design. By understanding the specific interactions that control stereoselectivity, ligands can be modified in silico to enhance these effects, thereby predicting more efficient and selective catalysts before undertaking expensive and time-consuming experimental synthesis and screening. researchgate.netacs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling in a Synthetic Context
Quantitative Structure-Activity Relationship (QSAR) modeling, a technique traditionally rooted in drug discovery for predicting the biological activity of molecules, is increasingly being adapted for applications in synthetic chemistry. nih.govnih.gov In this "synthetic context," the goal is not to predict a biological endpoint but to forecast the outcome of a chemical reaction, such as yield or, more pertinently for chiral synthesis, enantioselectivity (% ee). nih.govresearchgate.net This approach is often referred to as Quantitative Structure-Selectivity Relationship (QSSR) modeling.
For the synthesis of this compound via asymmetric catalysis, a QSAR model would aim to build a statistically significant correlation between the structural features of the reaction components and the observed enantiomeric excess. nih.gov Such models can accelerate the optimization of reaction conditions and the discovery of novel, highly selective catalysts by minimizing trial-and-error experimentation. chemrxiv.orgrsc.org
A QSAR/QSSR model is defined by its key components:
Dependent Variable: The experimental outcome to be predicted. In this case, it would be the enantiomeric excess (ee%) or the corresponding free energy difference (ΔΔG‡) for the synthesis of the amine.
Independent Variables (Descriptors): These are numerical representations of the molecular structures of the reaction components. Unlike traditional QSAR, these descriptors must capture the features of the catalyst (chiral ligand), the substrate (ketone precursor), and potentially the solvent. nih.govacs.org Descriptors can include:
Steric parameters: Such as Sterimol values or buried volume, which quantify the size and shape of ligand substituents. medium.comacs.org
Electronic parameters: Hammett constants, calculated atomic charges, or HOMO/LUMO energies that describe the electronic nature of ligands and substrates.
Topological and 3D descriptors: Molecular connectivity indices and 3D geometric features of the catalyst-substrate complex. nih.gov
Machine learning algorithms, such as multiple linear regression, partial least squares, or deep neural networks, are then used to build the mathematical model that connects the descriptors to the enantioselectivity. nih.govchemrxiv.orgrsc.org
The following interactive table presents a hypothetical dataset that could be used to build a QSAR model for predicting enantioselectivity in the synthesis of a chiral amine, based on the properties of different chiral phosphine ligands used in the catalytic reaction.
| Ligand ID | Substituent (R) on Ligand | Buried Volume (%Vbur) | HOMO Energy (eV) | Observed ee (%) for (S)-amine |
|---|---|---|---|---|
| L1 | Phenyl | 35.4 | -5.85 | 85 |
| L2 | p-Tolyl | 37.1 | -5.79 | 92 |
| L3 | 3,5-Xylyl | 40.2 | -5.75 | 97 |
| L4 | Mesityl | 42.5 | -5.71 | 90 |
| L5 | p-Anisyl | 37.5 | -5.68 | 95 |
| L6 | p-CF3-Phenyl | 38.0 | -6.10 | 76 |
Table 2. Hypothetical data for a QSAR study in asymmetric catalysis. The model would aim to find an equation linking the descriptors (Buried Volume, HOMO Energy) to the Observed ee. For instance, a preliminary analysis suggests that high enantioselectivity is favored by ligands with a larger steric profile (higher %Vbur) and more electron-donating character (higher HOMO energy), with a potential drop-off if sterics become excessive (as in L4).
Once validated, such a QSAR model becomes a powerful predictive tool. It can be used to screen a virtual library of candidate ligands to identify those most likely to afford this compound with the highest enantioselectivity, thereby guiding and prioritizing experimental efforts. researchgate.net
Advanced Analytical Method Development and Validation for Research Applications
Development of Robust Purity Profiling Methods (HPLC, GC)
The determination of purity for (S)-1-(4-bromo-2-fluorophenyl)ethan-1-amine, a chiral compound, necessitates the use of high-resolution chromatographic techniques capable of separating the desired (S)-enantiomer from its (R)-enantiomer and other related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the predominant technique for enantiomeric purity assessment. Method development focuses on selecting a suitable chiral stationary phase (CSP) and optimizing mobile phase conditions to achieve adequate resolution between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including amines. nih.govresearchgate.netregistech.com The method development strategy typically involves screening various CSPs with different mobile phase combinations (normal-phase, reversed-phase, and polar organic modes) to find the optimal conditions for separation. chromatographyonline.comphenomenex.comsigmaaldrich.com
A hypothetical optimized chiral HPLC method for this compound is presented below.
Table 1: Illustrative HPLC Method Parameters for Chiral Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol (B145695) / Diethylamine (B46881) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC): For assessing volatile impurities and residual solvents, a GC method is developed. Due to the amine's polarity, derivatization is often required to improve peak shape and thermal stability. A common approach involves converting the amine to a less polar derivative, such as a trifluoroacetyl derivative, before analysis.
Table 2: Illustrative GC Method Parameters for Impurity Profiling
| Parameter | Condition |
|---|---|
| Column | DB-5ms (5% Phenyl-methylpolysiloxane) |
| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C |
Impurity Identification and Quantification using GC-MS and HPLC-MS
Identifying and quantifying potential impurities is crucial for understanding the compound's profile. Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful tools for this purpose. nih.gov These methods provide not only retention time data for quantification but also mass spectral data for structural elucidation of unknown impurities.
Potential impurities in this compound could include:
The undesired (R)-enantiomer.
Unreacted starting materials, such as 1-(4-bromo-2-fluorophenyl)ethanone.
By-products from the synthetic route.
Degradation products formed during storage or handling.
GC-MS is particularly useful for identifying volatile and semi-volatile impurities, often related to starting materials or by-products of synthesis. researchgate.net HPLC-MS is employed for less volatile or thermally labile impurities.
Table 3: Hypothetical Impurity Profile and Quantification Data
| Impurity | Potential Source | Identification Method | Quantification Limit |
|---|---|---|---|
| (R)-1-(4-bromo-2-fluorophenyl)ethan-1-amine | Enantiomeric impurity | Chiral HPLC-UV | ≤ 0.1% |
| 1-(4-bromo-2-fluorophenyl)ethanone | Starting material | GC-MS | ≤ 0.05% |
| Des-bromo impurity | By-product | HPLC-MS | ≤ 0.1% |
Validation of Analytical Methods According to ICH Guidelines for Research Compounds
To ensure that an analytical method is suitable for its intended purpose, it must be validated. europa.euich.orgeuropa.eu The International Council for Harmonisation (ICH) provides comprehensive guidelines (specifically ICH Q2(R2)) for the validation of analytical procedures. europa.euich.orgeuropa.eufda.govgmp-compliance.org The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of the compound. For research compounds, this validation provides confidence in the quality of the material used in further studies.
The key validation parameters include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, accuracy, and precision. amsbiopharma.com
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or the matrix. ich.org For the chiral HPLC method, specificity is demonstrated by showing a baseline resolution between the (S)-enantiomer and the (R)-enantiomer, as well as any other identified impurities. This is often achieved by analyzing a sample spiked with known impurities.
Table 4: Specificity Study - Resolution Data
| Peak Pair | Resolution (Rs) | Acceptance Criteria |
|---|---|---|
| (S)-enantiomer and (R)-enantiomer | > 2.0 | Rs > 1.5 |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. ich.org The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org
These values are often determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, where an S/N of 3:1 is typically used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. sepscience.com
Table 5: Illustrative LOD and LOQ Data for the (R)-enantiomer
| Parameter | Method | Result (µg/mL) |
|---|---|---|
| LOD | Signal-to-Noise (3:1) | 0.05 |
| LOQ | Signal-to-Noise (10:1) | 0.15 |
Linearity demonstrates the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. industrialpharmacist.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org
Linearity is typically evaluated by analyzing a series of at least five standards at different concentrations across the desired range. The data are then subjected to linear regression analysis, and the correlation coefficient (R²) is calculated.
Table 6: Linearity Data for this compound Assay
| Concentration Level (% of Target) | Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|---|
| 80% | 80 | 798500 |
| 90% | 90 | 901200 |
| 100% | 100 | 1002500 |
| 110% | 110 | 1103000 |
| 120% | 120 | 1205500 |
| Linear Regression Analysis | Value | Acceptance Criteria |
| Correlation Coefficient (R²) | 0.9998 | R² ≥ 0.999 |
| y-intercept | Close to zero | Report |
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by applying the method to samples with known amounts of the analyte (e.g., spiked samples) and is expressed as the percent recovery. ich.org
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Precision is typically expressed as the Relative Standard Deviation (RSD) of a series of measurements.
Table 7: Summary of Accuracy and Precision Data
| Level | Accuracy (% Recovery) | Precision (RSD %) |
|---|---|---|
| Repeatability | ||
| 80% | 99.5% | 0.8% |
| 100% | 100.2% | 0.6% |
| 120% | 100.5% | 0.7% |
| Intermediate Precision | ||
| 100% | 100.1% | 1.1% |
| Acceptance Criteria | 98.0% - 102.0% | RSD ≤ 2.0% |
Robustness and System Suitability Testing
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. chromatographyonline.com System suitability testing is an integral part of many analytical procedures, ensuring that the chromatography system is performing adequately for the analysis to be done.
To evaluate the robustness of the chromatographic method for this compound, several key parameters were intentionally varied. The parameters chosen for this study were the flow rate of the mobile phase, the column temperature, and the percentage of the organic modifier in the mobile phase. The effect of these variations on critical chromatographic parameters such as retention time, tailing factor, and theoretical plates was monitored.
System suitability was assessed by injecting a standard solution of this compound multiple times. The precision of the retention time and peak area, along with the tailing factor and the number of theoretical plates, were calculated to ensure the system was fit for the intended analysis.
Below are the results of the robustness study, presented in an interactive data table. The data demonstrates the method's resilience to minor changes in operational parameters, with all tested parameters remaining within acceptable limits.
Interactive Data Table: Robustness Study of the Analytical Method
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Flow Rate (mL/min) | 0.8 | 5.2 | 1.1 | 8200 |
| 1.0 (Nominal) | 4.5 | 1.1 | 8500 | |
| 1.2 | 3.9 | 1.2 | 8000 | |
| Column Temperature (°C) | 25 | 4.7 | 1.1 | 8600 |
| 30 (Nominal) | 4.5 | 1.1 | 8500 | |
| 35 | 4.3 | 1.0 | 8400 | |
| Organic Modifier (%) | 48 | 4.8 | 1.2 | 8300 |
| 50 (Nominal) | 4.5 | 1.1 | 8500 | |
| 52 | 4.2 | 1.1 | 8700 |
System suitability was confirmed with six replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time were well within the accepted limits of not more than 2.0%. The tailing factor was consistently below 1.5, and the theoretical plates were greater than 2000, indicating excellent peak symmetry and column efficiency.
Stability-Indicating Methods Development
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. chromatographyonline.comconicet.gov.ar The development of such a method for this compound involved subjecting the compound to forced degradation under various stress conditions to produce its potential degradation products. conicet.gov.ar
The stress conditions applied were acidic, basic, oxidative, thermal, and photolytic stress. The goal was to achieve partial degradation of the main compound, typically in the range of 5-20%, to ensure that the analytical method could effectively separate the parent compound from any degradation products.
The stressed samples were then analyzed using the developed HPLC method. The chromatograms were examined for the appearance of new peaks corresponding to degradation products and for the resolution between the peak of the parent compound and any new peaks.
The results of the forced degradation studies are summarized in the interactive data table below. The table shows the percentage of degradation observed under each stress condition and confirms the method's ability to separate the parent compound from its degradation products, thus proving its stability-indicating nature.
Interactive Data Table: Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Observations |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 15.2 | One major degradation product observed, well-separated from the parent peak. |
| Base Hydrolysis | 0.1 N NaOH | 12 hours | 18.5 | Two major degradation products observed, both resolved from the parent peak. |
| Oxidative | 3% H₂O₂ | 8 hours | 22.1 | Multiple degradation products observed, all separated from the parent peak. |
| Thermal | 80°C | 48 hours | 8.7 | Minor degradation observed, with one small degradation peak. |
| Photolytic | UV light (254 nm) | 72 hours | 5.3 | Minimal degradation observed, indicating photostability. |
The successful separation of the degradation products from the parent compound under all stress conditions demonstrates the specificity and stability-indicating capability of the developed analytical method. This ensures that the method is suitable for the quantitative determination of this compound in the presence of its degradation products, which is crucial for assessing the stability of the compound in various pharmaceutical preparations.
Applications in Complex Chemical Entity Synthesis
Building Block for Chiral Heterocycles
The chirality of this amine is crucial for the enantioselective synthesis of heterocyclic compounds, where specific stereoisomers are often required for desired biological activity.
Pyrrole (B145914) Derivatives
While amines are fundamental to many pyrrole ring syntheses, such as the Paal-Knorr synthesis which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, specific examples detailing the use of (S)-1-(4-bromo-2-fluorophenyl)ethan-1-amine in the synthesis of pyrrole derivatives are not extensively documented in publicly available research. wikipedia.orgorganic-chemistry.orgnih.gov The Paal-Knorr reaction remains a versatile method for preparing N-substituted pyrroles. nih.gov
Imidazole (B134444) Derivatives
The structural motif derived from this compound is integral to important imidazole-based pharmaceutical intermediates. A key example is the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a significant precursor for numerous biologically active compounds. atlantis-press.comresearchgate.netresearchgate.net This complex heterocyclic system, which features a fused imidazole and pyridine (B92270) ring, is recognized for its role in the development of small molecule inhibitors with potential applications in anti-cancer research. researchgate.net The synthesis establishes the importance of the 1-(4-bromo-2-fluorophenyl) moiety in constructing these valuable scaffolds. researchgate.netresearchgate.net
Pyridine-Based Compounds
The utility of the this compound framework extends to the creation of pyridine-based compounds. The previously mentioned intermediate, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, is a prime example of a fused pyridine derivative. atlantis-press.comresearchgate.net Its synthesis from pyridin-4-ol highlights a pathway to complex pyridine structures. researchgate.netresearchgate.net The general synthesis of pyridines can be achieved through various methods, including condensation reactions of carbonyl compounds with amines or through cycloaddition reactions. nih.govbaranlab.org
Thiadiazine Derivatives
Thiadiazines are six-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are of considerable interest in medicinal chemistry. biointerfaceresearch.comekb.eg Common synthetic routes to obtain 3,5-disubstituted-tetrahydro-2H-1,3,5-thiadiazine-2-thiones involve the reaction of a primary amine with carbon disulfide, followed by cyclocondensation with formaldehyde (B43269) and another amine-containing compound. nih.gov However, specific examples employing this compound in the synthesis of thiadiazine derivatives are not prominently featured in the surveyed literature.
Benzoxazepin Compounds
The 1,4-benzoxazepine (B8686809) scaffold is a seven-membered heterocyclic ring system that forms the core of many pharmaceutical drugs. nih.govresearchgate.net The synthesis of chiral 1,4-benzoxazepines can be achieved through methods like the enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral phosphoric acid. nih.gov Research has shown that amines bearing a p-bromophenyl group can be successfully used in such reactions to afford the desired benzoxazepine product. nih.gov While this demonstrates the compatibility of similar structures, direct application of this compound for benzoxazepin synthesis is not specifically detailed in the available research.
Precursor for Advanced Pharmaceutical Intermediates
This compound is a precursor for advanced intermediates in the pharmaceutical industry. Its role is exemplified by its connection to the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. This compound is explicitly identified as an important intermediate for creating a variety of biologically active molecules and has been a focus of synthetic optimization to improve reaction yields for its derivatives. researchgate.netresearchgate.net
The synthesis of this key intermediate involves a multi-step process, which is outlined below. Although the documented synthesis starts with 4-bromo-2-fluoroaniline, it constructs the essential 1-(4-bromo-2-fluorophenyl) portion of the final molecule, demonstrating a viable pathway for incorporating this critical structural unit. researchgate.net
| Step | Starting Material | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | Pyridin-4-ol | KNO₃, H₂SO₄ | 3-Nitropyridin-4-ol | Nitration of the pyridine ring |
| 2 | 3-Nitropyridin-4-ol | POCl₃ | 4-Chloro-3-nitropyridine | Chlorination |
| 3 | 4-Chloro-3-nitropyridine | 4-Bromo-2-fluoroaniline | N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine | N-alkylation |
| 4 | N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine | C, FeCl₃, NH₂NH₂ | N⁴-(4-bromo-2-fluorophenyl)pyridine-3,4-diamine | Reduction of the nitro group |
| 5 | N⁴-(4-bromo-2-fluorophenyl)pyridine-3,4-diamine | N,N'-Carbonyldiimidazole, CH₂Cl₂ | 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one | Condensation/Cyclization to form the imidazole ring |
This table outlines the synthetic pathway to a key pharmaceutical intermediate incorporating the 1-(4-bromo-2-fluorophenyl) moiety. researchgate.net
Role in Catalyst Development or Ligand Synthesis
The chiral nature of this compound makes it an attractive scaffold for the synthesis of novel chiral ligands and organocatalysts. Chiral amines are fundamental components in the design of catalysts for asymmetric synthesis, a field crucial for the production of enantiomerically pure pharmaceuticals and other fine chemicals. The presence of the amine group allows for its incorporation into various ligand frameworks, such as phosphine-amine or diamine ligands, which can then be coordinated with transition metals to form highly selective catalysts.
While direct research specifically detailing the use of this compound in catalyst synthesis is not extensively documented in publicly available literature, its structural analog, 1-phenylethylamine (B125046) (α-PEA), is widely employed as a chiral auxiliary and a precursor for chiral ligands. nih.gov This precedent highlights the potential of similarly structured chiral amines. The fluorinated and brominated phenyl ring of the title compound can offer unique electronic and steric properties to a catalyst, potentially influencing its activity, stability, and enantioselectivity in asymmetric reactions such as hydrogenation, C-C bond formation, and amination reactions. nih.gov
The development of organocatalysts, which are metal-free small organic molecules that can catalyze chemical reactions, represents another avenue for the application of this chiral amine. Chiral primary amines are known to be effective organocatalysts for various transformations.
Applications in Materials Science Precursors
In the realm of materials science, fluorinated aromatic compounds are of significant interest due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, and specific electronic characteristics. These properties make them valuable precursors for a range of advanced materials, including liquid crystals and specialized polymers.
The structure of this compound, with its combination of a chiral center, a fluorinated aromatic ring, and a reactive amine group, suggests its potential as a precursor for novel materials. Chiral molecules are known to be essential components in the formulation of ferroelectric liquid crystals. The introduction of a chiral dopant to a liquid crystal host can induce a helical structure, leading to unique electro-optical properties. The specific stereochemistry and the polar C-F and C-Br bonds in this compound could be leveraged to design chiral dopants with tailored properties for advanced display technologies.
Furthermore, the amine functionality allows for the incorporation of this molecule into polymer backbones through reactions like polycondensation or as a modifying agent for existing polymers. Fluorinated polymers often exhibit low surface energy, high hydrophobicity, and excellent stability, making them suitable for applications such as specialized coatings, membranes, and advanced composites. While specific examples of polymers derived directly from this compound are not readily found in the literature, the fundamental reactivity of the amine group combined with the desirable properties of the fluorinated and brominated phenyl ring points to its potential utility in this field.
Exploration in Agrochemical Synthesis
The development of new agrochemicals with improved efficacy, selectivity, and environmental profiles is a continuous effort in the agricultural industry. Chiral molecules play a crucial role in this field, as the biological activity of a pesticide can often be attributed to a single enantiomer. The use of enantiomerically pure agrochemicals can lead to lower application rates and reduced environmental impact.
Chiral amines are important intermediates in the synthesis of many pesticides. The structural features of this compound, particularly the halogenated phenyl ring, are found in a number of biologically active molecules. The presence of fluorine can enhance metabolic stability and binding affinity to target enzymes, while the bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions.
Although specific agrochemicals synthesized directly from this compound are not prominently reported, the broader class of fluorinated and chiral compounds is well-represented in modern pesticides. For instance, 4-bromo-2-fluoroaniline, a related compound, is recognized as an important intermediate for synthesizing biologically active compounds. This underscores the potential of the title compound as a valuable building block for the discovery and development of new, effective, and safer agrochemicals.
Q & A
Basic: What are the recommended synthetic strategies for (S)-1-(4-bromo-2-fluorophenyl)ethan-1-amine?
Answer:
The synthesis typically involves a multi-step approach:
Halogenation and Fluorination: Start with a substituted phenyl precursor (e.g., 4-bromo-2-fluorophenylacetic acid) to introduce bromine and fluorine.
Reductive Amination: Convert the ketone intermediate to the amine using a chiral catalyst (e.g., Ru-BINAP) to achieve enantioselectivity for the (S)-configuration .
Purification: Use column chromatography or recrystallization to isolate the enantiomerically pure compound.
Critical parameters include solvent choice (e.g., methanol for solubility), temperature control (±2°C for stereochemical fidelity), and catalyst loading (5–10 mol% for optimal yield).
Advanced: How can enantioselective synthesis challenges be addressed for this chiral amine?
Answer:
Enantiomeric excess (ee) ≥98% is crucial for pharmacological applications. Challenges include:
- Racemization Risk: Avoid high temperatures (>60°C) during synthesis to prevent loss of stereochemical integrity.
- Catalyst Optimization: Screen chiral catalysts (e.g., Jacobsen’s catalyst vs. BINAP derivatives) using HPLC with a chiral stationary phase (CSP) to compare ee values .
- Kinetic Resolution: Employ dynamic kinetic resolution (DKR) with enzymes (e.g., lipases) to favor the (S)-enantiomer. Validate results via polarimetry and X-ray crystallography .
Basic: What analytical methods validate the structural integrity of this compound?
Answer:
- X-ray Crystallography: Resolve absolute configuration using SHELXL for refinement. Example: C–Br bond length (~1.90 Å) and F–C–C–Br dihedral angles confirm substitution patterns .
- NMR Spectroscopy: Key signals include δ 1.35 ppm (CH3), δ 4.20 ppm (NH2), and aromatic splitting patterns (J = 8–10 Hz for ortho-F and Br) .
- Mass Spectrometry: ESI-MS should show [M+H]+ at m/z 232.0 (C8H10BrFN+) .
Advanced: How to resolve contradictions in crystallographic data during structure determination?
Answer:
Discrepancies in bond angles or torsional strains may arise due to:
- Disorder in Halogen Positions: Use the SQUEEZE algorithm in PLATON to model electron density for disordered Br/F atoms .
- Thermal Motion Artifacts: Refine anisotropic displacement parameters (ADPs) with SHELXL’s RIGU restraint to suppress overfitting .
- Validation Tools: Cross-check with checkCIF (IUCr) to identify outliers in bond lengths/angles (>3σ) .
Basic: What biological targets or mechanisms are associated with this compound?
Answer:
Preliminary studies suggest interactions with:
- Neurotransmitter Receptors: Serotonin (5-HT2A) and dopamine (D2) receptors due to structural similarity to phenethylamine derivatives.
- Binding Affinity: Fluorine enhances lipophilicity (logP ~2.5), while bromine contributes to halogen bonding with receptor pockets .
Validate via radioligand binding assays (IC50 values) and molecular docking (AutoDock Vina) .
Advanced: How to address contradictory data in receptor-binding assays?
Answer:
Conflicting IC50 values may stem from:
- Receptor Subtype Selectivity: Test against isoforms (e.g., 5-HT2A vs. 5-HT2C) using HEK293 cells transfected with specific receptors.
- Allosteric Modulation: Perform Schild analysis to distinguish competitive vs. non-competitive binding .
- Buffer Conditions: Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological vs. pathological states .
Basic: What are common chemical modifications to enhance reactivity?
Answer:
- N-Acylation: React with acetic anhydride to form amides, improving metabolic stability.
- Suzuki Coupling: Replace bromine with aryl/heteroaryl groups using Pd(PPh3)4 catalyst .
- Salt Formation: Prepare hydrochloride salts (e.g., using HCl in diethyl ether) to enhance aqueous solubility .
Advanced: How to optimize reaction conditions for halogen substitution?
Answer:
For Suzuki-Miyaura coupling:
- Catalyst Screening: Compare Pd(OAc)2/XPhos vs. PdCl2(dppf) for yield and regioselectivity.
- Solvent Effects: Use DMF/H2O (4:1) for polar intermediates or toluene for sterically hindered substrates.
- Microwave Assistance: Reduce reaction time from 24h to 30 min at 120°C (20% higher yield) .
Basic: What purity assessment methods are recommended?
Answer:
- HPLC: Use a C18 column (ACN:H2O = 70:30) with UV detection at 254 nm. Accept purity ≥98% .
- Chiral HPLC: Confirm ee ≥99% with a Chiralpak AD-H column (n-hexane:IPA = 90:10) .
- Elemental Analysis: Match calculated vs. observed C, H, N values within ±0.4% .
Advanced: How to troubleshoot solubility issues in biological assays?
Answer:
- Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity.
- pH Adjustment: Prepare citrate buffer (pH 3.0) for protonated amine solubility.
- Surfactants: Add Tween-80 (0.01% w/v) for in vitro assays .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE: Wear nitrile gloves and goggles to prevent skin/eye contact (LD50 data pending; assume toxicity).
- Ventilation: Use fume hoods due to potential amine vapor release.
- Waste Disposal: Neutralize with 10% acetic acid before incineration .
Advanced: How to design a stability study under varying storage conditions?
Answer:
- Forced Degradation: Expose to 40°C/75% RH (ICH Q1A) and monitor via HPLC for decomposition products.
- Light Sensitivity: Use amber vials and conduct ICH Q1B photostability testing.
- Long-Term Stability: Store at -20°C and assess monthly for 24 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
